
4-(3-Fluoro-4-nitrophenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-nitrophenyl)benzoic acid is an organic compound derived from benzoic acid. It features a fluoro substituent at the 3-position and a nitro substituent at the 4-position on the phenyl ring. This compound is known for its diverse reactivity due to the presence of both electron-withdrawing groups, which makes it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluoro-4-nitrophenyl)benzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. The process typically uses Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out in acetone at 0°C, followed by quenching with isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)benzoic acid undergoes various types of reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid and sulfuric acid in water) is commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
From Oxidation: 3-Fluoro-4-aminobenzoic acid.
From Reduction: 4-(3-Fluoro-4-nitrophenyl)methanol.
From Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Fluoro-4-nitrophenyl)benzoic acid is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effects of the fluoro and nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo reduction reactions, leading to the formation of amines, which are key intermediates in many biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the benzoic acid moiety.
3-Fluoro-4-nitrobenzyl alcohol: Precursor in the synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid.
4-Nitrophenyl 3-fluorobenzoate: An ester derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which significantly enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds and industrial materials .
Propriétés
Formule moléculaire |
C13H8FNO4 |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
4-(3-fluoro-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Clé InChI |
CXWFAHCUBQLFBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

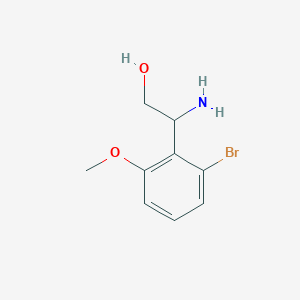
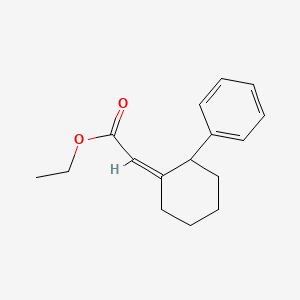
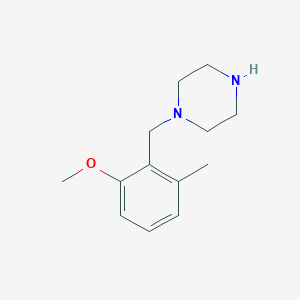

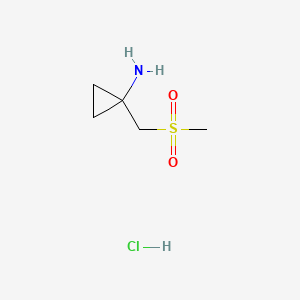
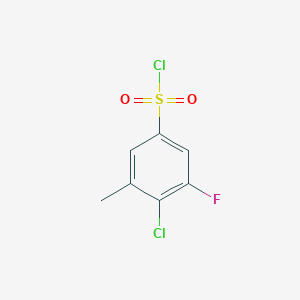

![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

